Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-
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Overview
Description
(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroethylidene group, an amino group, and a phenylethyl carbamate moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE typically involves the reaction of chloroethylideneamine with N-(1-phenylethyl)carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Hydroxide, cyanide, amines; reactions are carried out in polar solvents such as water or dimethyl sulfoxide at varying temperatures depending on the nucleophile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted carbamates and amines.
Scientific Research Applications
(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloroethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl carbamate moiety may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenylephrine: An alpha-1 adrenergic receptor agonist used to treat hypotension and induce local vasoconstriction.
Uniqueness
(1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE is unique due to its combination of a chloroethylidene group and a phenylethyl carbamate moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethanimidoyl chloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have been explored through numerous studies. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
Ethanimidoyl chloride is characterized by its imido functional group attached to a phenylethylamine moiety. Its structure can be represented as follows:
This compound is known for its ability to form Schiff bases and metal complexes, which significantly enhance its biological activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of ethanimidoyl chloride and its derivatives. The compound has been tested against various bacterial and fungal strains, demonstrating notable efficacy.
Summary of Antimicrobial Studies
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Moderate Inhibition | |
Staphylococcus aureus | Strong Inhibition | |
Candida albicans | Significant Activity | |
Pseudomonas aeruginosa | Moderate Activity |
The studies indicate that ethanimidoyl chloride exhibits a broader spectrum of activity when complexed with metals, enhancing its effectiveness against resistant strains.
Anticancer Activity
The anticancer potential of ethanimidoyl chloride has also been investigated. Research indicates that its derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies on Anticancer Effects
- Breast Cancer (MCF7 Cells) :
- Leukemia Cells :
- Colon Cancer (HCT116 Cells) :
The biological activities of ethanimidoyl chloride are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in microbial metabolism.
- DNA Interaction : Studies have shown that it can bind to DNA, disrupting replication in cancer cells.
- Oxidative Stress Induction : It induces oxidative stress in microbial cells, leading to cell death.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(10-6-4-3-5-7-10)13-11(15)16-14-9(2)12/h3-8H,1-2H3,(H,13,15) |
InChI Key |
XOIGLRDHUROAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
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